molecular formula C11H8ClN3S B8672698 2-(((3-Chlorophenyl)amino)(methylthio)methylene)malononitrile

2-(((3-Chlorophenyl)amino)(methylthio)methylene)malononitrile

Cat. No. B8672698
M. Wt: 249.72 g/mol
InChI Key: KKVJUYQGOUJUPS-UHFFFAOYSA-N
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Patent
US09346792B2

Procedure details

Dissolved malononitrile (3.328 g) in DMF (35 mL), added TEA (1 eq., 6.983 mL), and stirred for 5 minutes before adding 3-chlorophenylisothiocyante (1 eq., 8.54 mL) dropwise, then stirred until complete by TLC (absence of 3-chlorophenylisothiocyanate, 3 hrs). Added methyl iodide (1 eq., 3.136 mL) dropwise, then stirred until intermediate was fully consumed (absent on TLC, 18 hrs); poured into 500 mL ice water, then filtered resulting solution to 2-(((3-chlorophenyl)amino)(methylthio)methylene)malononitrile as a white powder.
Quantity
3.328 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
6.983 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.136 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH2:2][C:3]#[N:4].[Cl:6][C:7]1[CH:8]=[C:9]([N:13]=[C:14]=[S:15])[CH:10]=[CH:11][CH:12]=1.[CH3:16]I>CN(C=O)C>[Cl:6][C:7]1[CH:8]=[C:9]([NH:13][C:14](=[C:2]([C:1]#[N:5])[C:3]#[N:4])[S:15][CH3:16])[CH:10]=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
3.328 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
35 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
TEA
Quantity
6.983 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1)N=C=S
Step Four
Name
Quantity
3.136 mL
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
before adding 3-chlorophenylisothiocyante (1 eq., 8.54 mL) dropwise
CUSTOM
Type
CUSTOM
Details
was fully consumed (absent on TLC, 18 hrs)
Duration
18 h
ADDITION
Type
ADDITION
Details
poured into 500 mL ice water
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1)NC(SC)=C(C#N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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